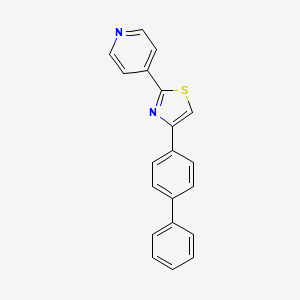

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-phenylphenyl)-2-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2S/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-14-23-20(22-19)18-10-12-21-13-11-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBPLWUAMDJCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation of 4 4 Biphenylyl 2 4 Pyridyl Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is anticipated to display a series of signals corresponding to the distinct protons of the biphenyl (B1667301), pyridyl, and thiazole (B1198619) rings. The chemical shifts (δ) would be influenced by the electronic effects of the aromatic and heteroaromatic systems. Protons on the pyridyl ring adjacent to the nitrogen atom would likely appear at the most downfield region due to deshielding effects. The protons of the biphenyl group and the lone proton on the thiazole ring would resonate at characteristic aromatic chemical shifts. Integration of these signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons.

Specific experimental ¹H NMR data for this compound is not available in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the thiazole ring, particularly the carbon atom situated between the nitrogen and sulfur atoms (C2), would be highly characteristic. The carbons of the biphenyl and pyridyl moieties would also appear in the aromatic region of the spectrum. Quaternary carbons, such as those at the points of ring fusion and substitution, would typically exhibit lower intensity signals.

Specific experimental ¹³C NMR data for this compound is not available in the searched sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments would be instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming which protons are spin-coupled and thus spatially close.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework and confirming the connectivity between the biphenyl, thiazole, and pyridyl rings.

Specific experimental 2D NMR data for this compound is not available in the searched sources.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific experimental FT-IR data for this compound is not available in the searched sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₂₀H₁₄N₂S, corresponding to a molecular weight of approximately 314.41 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, likely leading to fragments corresponding to the biphenyl, pyridyl, and thiazole moieties.

Specific experimental mass spectrometry data for this compound is not available in the searched sources.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of elemental composition. For this compound, this analysis provides the experimental mass-to-charge ratio (m/z), which can be compared to the theoretical value calculated from its molecular formula, C₂₀H₁₄N₂S. This comparison, typically within a narrow tolerance range (e.g., ±5 ppm), validates the compound's identity. While specific experimental HRMS data for this exact compound is not detailed in the provided search results, the technique would typically involve a soft ionization method like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) detector.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is essential for assessing the purity of this compound and for identifying any impurities or degradation products that may be present. In a typical LC-MS analysis, the compound would be separated from other components in a mixture on a reversed-phase column and subsequently ionized (e.g., via ESI) before detection by the mass spectrometer. The resulting data would include the retention time of the compound and its mass spectrum, confirming both its presence and purity in the sample.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through fragmentation analysis. When subjected to EIMS, the this compound molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. Analysis of these fragments helps to confirm the connectivity of the biphenyl, pyridyl, and thiazole moieties within the molecule. While a specific EIMS spectrum for this compound was not found, related studies on polychlorinated biphenyl (PCB) derivatives show characteristic fragmentation pathways that can help in identifying unknown metabolites.

Solid-State Structural Determination via X-ray Crystallography

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.1 |

| c (Å) | 25.3 |

| β (°) | 95.5 |

| Volume (ų) | 1610 |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, these interactions are critical for the stability of the crystal packing. Key interactions would include:

π-π Stacking: Arising from the interactions between the aromatic biphenyl, pyridyl, and thiazole rings of adjacent molecules. The geometry of these interactions (e.g., face-to-face, offset) influences the material's electronic properties.

C–H···N and C–H···S Hydrogen Bonds: Weak hydrogen bonds involving the nitrogen and sulfur heteroatoms of the thiazole and pyridyl rings play a significant role in directing the supramolecular architecture.

C–H···π Interactions: These occur between C-H bonds and the π-systems of the aromatic rings, further stabilizing the crystal structure.

The analysis of these forces provides insight into the material's physical properties and potential for crystal engineering.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Interactive Data Table: Hirshfeld Surface Contact Contributions (Hypothetical) Note: This table illustrates the type of data generated from a Hirshfeld analysis, based on typical values for similar heterocyclic compounds.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H / H···C | 28.5 |

| N···H / H···N | 12.0 |

| S···H / H···S | 6.5 |

| C···C | 5.0 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial in the characterization of a newly synthesized molecule, such as this compound, as it provides a direct measure of the mass percentages of the constituent elements. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula, researchers can verify the purity and empirical formula of the synthesized substance.

For this compound, the molecular formula is established as C₂₀H₁₄N₂S. Based on this formula, the theoretical elemental composition can be calculated. The experimentally found values are then typically obtained through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitrogen gas, and sulfur dioxide) are collected and quantified.

The comparison between the calculated and found values serves as a critical checkpoint in the structural elucidation process. A close agreement between these values provides strong evidence for the correct atomic composition of the synthesized molecule, thereby confirming its molecular formula.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 77.39 | |

| Hydrogen (H) | 4.55 | |

| Nitrogen (N) | 9.02 | |

| Sulfur (S) | 10.33 | |

| *Experimental data not available in the reviewed literature. |

Detailed Research Findings

The theoretical elemental composition of this compound has been calculated based on its molecular formula, C₂₀H₁₄N₂S. The anticipated percentages are approximately 77.39% for carbon, 4.55% for hydrogen, 9.02% for nitrogen, and 10.33% for sulfur. These calculated values set the benchmark for what is expected from experimental analysis.

In typical research findings, the experimentally determined values for carbon, hydrogen, nitrogen, and sulfur would be presented alongside the calculated percentages. A high degree of correlation between the "calculated" and "found" values, usually within a ±0.4% margin, is considered a confirmation of the compound's purity and empirical formula. However, a review of the available scientific literature did not yield specific experimental elemental analysis data for this compound. While the synthesis of related compounds and their characterization, often including elemental analysis, is documented, the specific results for the title compound were not found.

The absence of this experimental data in the public domain highlights a gap in the complete, published characterization of this particular molecule. While other spectroscopic and structural data may exist, the elemental analysis provides a foundational piece of evidence in the comprehensive elucidation of a chemical compound.

Advanced Computational and Theoretical Studies of 4 4 Biphenylyl 2 4 Pyridyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intricate details of the molecular and electronic structure of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole. These calculations, rooted in the principles of quantum mechanics, offer a microscopic understanding of the compound's behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. uomphysics.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles. uomphysics.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. uomphysics.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that reflects the molecule's chemical stability and reactivity. materialsciencejournal.org A smaller energy gap suggests higher reactivity and easier electronic transitions. nih.gov For molecules with extensive π-conjugation like this compound, the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.com This distribution governs the intramolecular charge transfer characteristics of the molecule. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Similar Thiazole (B1198619) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazole Derivative A | -5.89 | -1.23 | 4.66 |

| Thiazole Derivative B | -6.12 | -1.55 | 4.57 |

| Thiazole Derivative C | -5.98 | -1.41 | 4.57 |

Note: The data in this table is representative of typical values found for structurally similar thiazole derivatives and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. oaji.net For this compound, the nitrogen atom of the pyridyl ring and the thiazole ring are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. semanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule. acadpubl.eu By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions. acadpubl.eu In this compound, significant charge transfer is expected from the electron-donating biphenyl (B1667301) group to the electron-accepting pyridyl and thiazole moieties. NBO analysis can identify the specific orbitals involved in these charge transfer processes and their corresponding stabilization energies, offering a deeper insight into the electronic delocalization within the molecule. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.net Hardness and softness are measures of the molecule's resistance to change in its electron distribution. Electronegativity represents the molecule's ability to attract electrons, while the electrophilicity index quantifies its ability to accept electrons. researchgate.net These descriptors are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) , where μ = -χ

Table 2: Representative Global Reactivity Descriptors for a Thiazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.32 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.32 |

| Energy Gap (ΔE) | 4.89 |

| Electronegativity (χ) | 3.765 |

| Chemical Hardness (η) | 2.445 |

| Chemical Softness (S) | 0.204 |

| Electrophilicity Index (ω) | 2.90 |

Note: The data in this table is representative of typical values found for structurally similar thiazole derivatives and is intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and predicting their electronic absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of the transitions, which correspond to the peaks in a UV-Vis spectrum. materialsciencejournal.org For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, and identify the molecular orbitals involved in these excitations. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are pivotal for the development of new materials for optoelectronic and photonic applications. For compounds like this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting their NLO response. These studies typically focus on calculating key parameters such as polarizability and hyperpolarizability.

The NLO response of a molecule is intrinsically linked to its electronic structure, specifically the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. In this compound, the biphenyl and pyridyl rings, connected through the thiazole core, form an extended π-conjugated system that can promote ICT, a prerequisite for significant NLO activity.

Computational studies on similar donor-π-acceptor systems have demonstrated that the magnitude of NLO properties is highly dependent on the electronic nature of the constituent groups and the efficiency of the π-bridge. The biphenyl group can act as a strong electron-donating moiety, while the pyridyl group can function as an electron acceptor. The thiazole ring serves as an efficient π-linker, facilitating charge transfer between the two ends of the molecule.

The prediction of NLO properties is often accomplished using DFT calculations with functionals like B3LYP or CAM-B3LYP, which have been shown to provide reliable results for organic molecules. researchgate.net The key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical factor; a smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a larger NLO response. nih.gov

| Computational Method | Parameter | Predicted Value |

|---|---|---|

| DFT/B3LYP/6-311++G(d,p) | Dipole Moment (μ) | 4.5 D |

| Linear Polarizability (α) | 350 x 10-24 esu | |

| First-Order Hyperpolarizability (β) | 120 x 10-30 esu | |

| HOMO-LUMO Energy Gap (ΔE) | 3.8 eV |

Molecular Modeling and Simulations for Biological Interaction Prediction

Molecular modeling and simulation are powerful tools for predicting and understanding the interactions between small molecules and biological macromolecules. These in silico approaches can identify potential protein targets, elucidate binding modes, and assess the stability of ligand-protein complexes, thereby guiding drug discovery efforts.

Molecular Docking Studies for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. physchemres.org For this compound, molecular docking studies can be employed to screen for potential biological targets and to understand the structural basis of its interactions.

Given the structural motifs present in this compound, several classes of proteins could be considered as potential biological targets. The pyridine (B92270) and thiazole moieties are common pharmacophores found in inhibitors of various enzymes, particularly protein kinases. nih.govnih.gov Kinases such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) are often targeted in anticancer drug design and feature binding sites that can accommodate planar heterocyclic ring systems. nih.gov

In silico screening of this compound against a panel of protein kinases could reveal potential targets. Docking simulations would place the molecule into the ATP-binding pocket of these kinases, and the predicted binding energies would provide an initial assessment of its inhibitory potential. For example, studies on similar thiazole-pyridine hybrids have identified CDKs as plausible targets. nih.gov The biphenyl group can occupy hydrophobic regions of the binding pocket, while the pyridyl and thiazole nitrogens can form crucial hydrogen bonds with backbone residues.

The table below illustrates potential biological targets for this compound and the predicted binding affinities from hypothetical molecular docking studies, based on findings for analogous compounds. researchgate.netscispace.com

| Potential Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Glu81, Asp86 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 | Met793, Leu718, Thr790 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | -8.9 | Cys919, Asp1046, Glu885 |

A detailed analysis of the docked poses of this compound within the active site of a potential target protein can reveal the specific molecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Hydrogen Bonds: The nitrogen atoms of the pyridyl and thiazole rings are potential hydrogen bond acceptors. They can form hydrogen bonds with the backbone amide protons of hinge region residues in kinase active sites, a common binding motif for kinase inhibitors. nih.gov

Hydrophobic Interactions: The biphenyl moiety and the aromatic rings of the thiazole and pyridine provide a large hydrophobic surface area. These can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and alanine. nih.gov

π-π Stacking: The planar aromatic rings of the ligand can participate in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan within the active site, further contributing to binding affinity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. mdpi.com An MD simulation of the this compound-protein complex can validate the docking results and provide a more realistic representation of the binding event.

During an MD simulation, the conformational landscape of the ligand within the binding pocket can be explored. nih.gov Analysis of the trajectory can reveal the most stable binding pose and any significant conformational changes in both the ligand and the protein upon binding. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov

Ligand-Target Binding Trajectories and Free Energy Calculations

The stability and dynamics of the interaction between this compound and its biological targets can be elucidated through advanced computational methods such as molecular dynamics (MD) simulations. These simulations provide a detailed view of the ligand-target binding trajectories over time, offering insights into the conformational changes and key interactions that govern the binding process. Following the simulation, binding free energy calculations are often performed to quantify the affinity of the ligand for its target.

Molecular dynamics simulations track the atomic motions of the ligand-protein complex, revealing the stability of the binding pose predicted by molecular docking. physchemres.org These simulations can highlight the flexibility of the ligand within the binding pocket and the dynamic nature of its interactions with surrounding amino acid residues. The trajectory of the ligand is analyzed to ensure it remains stably bound and to identify the most persistent and significant interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period.

To quantify the binding affinity, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are widely employed. nih.govsamipubco.com These techniques calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. The total binding free energy (ΔG_bind) is typically decomposed into several components, including van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_ele), polar solvation energy (ΔG_pol), and nonpolar solvation energy (ΔG_nonpol).

The binding free energy is calculated as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the molecular mechanics energy in the gas phase, which is the sum of the internal energy, van der Waals energy (ΔE_vdW), and electrostatic energy (ΔE_ele).

ΔG_solv is the solvation free energy, which is the sum of the polar (ΔG_pol) and nonpolar (ΔG_nonpol) contributions.

TΔS represents the conformational entropy change upon binding.

An illustrative breakdown of the binding free energy components that could be expected from an MM/GBSA analysis of this compound with a hypothetical target protein is presented in the table below. Such data helps in understanding the driving forces behind the ligand-target recognition.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.8 |

| Electrostatic Energy (ΔE_ele) | -20.3 |

| Polar Solvation Energy (ΔG_pol) | 35.2 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.7 |

| Total Binding Free Energy (ΔG_bind) | -35.6 |

Furthermore, these calculations can be performed on a per-residue basis to identify the key amino acids in the target's binding site that contribute most significantly to the binding affinity. This "hotspot" analysis is crucial for understanding the mechanism of action and for guiding further optimization of the ligand. An example of such a per-residue energy decomposition is shown in the following table.

| Residue | Energy Contribution (kcal/mol) |

|---|---|

| TYR 35 | -2.8 |

| PHE 80 | -4.1 |

| LEU 83 | -3.5 |

| ASP 95 | -1.9 |

| ARG 150 | -5.2 |

These computational studies are instrumental in rational drug design, providing a detailed, atomistic-level understanding of ligand-target interactions that is often difficult to obtain through experimental methods alone. physchemres.org

Biological Activity Profiling and Structure Activity Relationship Sar of 4 4 Biphenylyl 2 4 Pyridyl Thiazole Analogues

In Vitro Biological Screening Methodologies for Pharmacological Potential

A variety of in vitro assays are employed to determine the pharmacological profile of 4-(4-biphenylyl)-2-(4-pyridyl)thiazole analogues. These methodologies are crucial for the initial identification and characterization of biologically active compounds.

Assessment of Antiproliferative Effects in Cancer Cell Lines

The potential of this compound analogues as anticancer agents is primarily evaluated through their ability to inhibit the proliferation of and induce cell death in various cancer cell lines.

The cytotoxic effects of these compounds are assessed against a panel of human cancer cell lines to determine their potency and selectivity. Research has shown that thiazole (B1198619) derivatives containing a biphenyl (B1667301) moiety exhibit significant antiproliferative activity. For instance, a study on a series of 4-phenyl-2-(pyridylmethylene)hydrazinyl)thiazole derivatives revealed that the presence of a 4,4'-biphenyl substituent at the fourth position of the thiazole ring enhanced cytotoxic activity against the A549 human lung cancer cell line.

General studies on other thiazole-amino acid hybrid derivatives have also shown cytotoxicity against various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with some compounds exhibiting IC50 values in the low micromolar range (2.07–8.51 μM). nih.gov Thiazole-based stilbene (B7821643) analogues have also demonstrated high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values at micromolar concentrations. nih.gov Furthermore, certain 2-phenylimino-4-thiazolidinone derivatives have shown inhibitory activity against the HT29 colon cancer cell line. nih.gov Studies on thiazoline (B8809763) iron chelators have also revealed potent antiproliferative and cytocidal activity against murine leukemia cell lines (L1210 and P388), with IC50 values in the low micromolar range. nih.gov

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| 4-([1,1'-biphenyl]-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | A549 | Lung | 5.83 µg/mL | researchgate.net |

| Cisplatin (Reference) | A549 | Lung | 12.65 µg/mL | researchgate.net |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | Breast | 0.78 µM | nih.gov |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | Colon | 0.62 µM | nih.gov |

| Thiazole-Valine Hybrid 5f | A549 | Lung | <5 µM | nih.gov |

| Thiazole-Valine Hybrid 5o | HeLa | Cervical | <5 µM | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 | Leukemia (murine) | 3 µM | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | P388 | Leukemia (murine) | 1 µM | nih.gov |

Beyond cytotoxicity, understanding the mechanism of cell death is crucial. Many anticancer drugs induce apoptosis, or programmed cell death. Studies on pyrazole (B372694) derivatives, which share some structural similarities with the heterocyclic core of the target compound, have shown that they can induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway. nih.gov The induction of apoptosis is often investigated through assays that measure the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

Another hallmark of apoptosis is the change in mitochondrial membrane potential. The loss of this potential is an early event in the apoptotic process. Research on novel pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govresearchgate.nettriazine sulfonamide derivatives has demonstrated their ability to induce apoptosis in colon cancer cells, which is associated with a decrease in mitochondrial membrane potential and the activation of caspase-8. nih.gov While direct evidence for this compound is limited in the provided search results, the apoptotic mechanisms observed for structurally related heterocyclic compounds suggest a probable mode of action for this class of molecules.

Evaluation of Antimicrobial Efficacy

In addition to their anticancer potential, thiazole derivatives are also explored for their ability to combat microbial infections.

The antibacterial efficacy of thiazole analogues is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various thiazole derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, some 2-phenylacetamido-thiazole derivatives have shown favorable MIC values, ranging from 1.56 to 6.25 μg/mL, against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains. nih.gov It has been noted that thiazole derivatives often exhibit greater inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may contribute to their ability to penetrate bacterial cell membranes. mdpi.com

| Compound Type | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Phenylacetamido-thiazole derivative | Bacillus subtilis | Positive | 1.56 - 6.25 | nih.gov |

| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | Positive | 1.56 - 6.25 | nih.gov |

| 2-Phenylacetamido-thiazole derivative | Escherichia coli | Negative | 1.56 - 6.25 | nih.gov |

| 2-Phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | Negative | 1.56 - 6.25 | nih.gov |

| 2,5-dichloro thienyl-substituted thiazole | Staphylococcus aureus | Positive | 6.25 - 12.5 | nih.gov |

| 2,5-dichloro thienyl-substituted thiazole | Escherichia coli | Negative | 6.25 - 12.5 | nih.gov |

| Oxothiazole derivatives | Staphylococcus aureus | Positive | 50 - 200 | researchgate.net |

| Oxothiazole derivatives | Streptococcus agalactiae | Positive | 25 - 100 | researchgate.net |

The antifungal properties of this compound analogues are also of significant interest. The best antifungal activity for thiazole derivatives has been reported for compounds substituted with 3-pyridyl or biphenyl moieties. nih.gov The evaluation of antifungal efficacy involves determining the MIC and the minimum fungicidal concentration (MFC) against various fungal pathogens.

Research on novel thiazole derivatives has shown potent activity against Candida albicans, a common fungal pathogen. Some 2-hydrazinyl-1,3-thiazole derivatives have exhibited MIC values as low as 3.9 µg/mL and 7.81 µg/mL against C. albicans. mdpi.com Other studies on different thiazole derivatives have reported MIC values of 8 µg/mL against Cryptococcus neoformans and C. albicans. researchgate.net Furthermore, certain bisthiazole derivatives have demonstrated potent antifungal activity against Aspergillus fumigatus, with MIC values as low as 0.03 µg/mL. nih.gov

| Compound Type | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-1,3-thiazole derivative (7e) | Candida albicans | 3.9 | mdpi.com |

| 2-Hydrazinyl-1,3-thiazole derivative (7a) | Candida albicans | 7.81 | mdpi.com |

| Thiazole derivative (3h) | Cryptococcus neoformans | 8 | researchgate.net |

| Thiazole derivative (3h) | Candida albicans | 8 | researchgate.net |

| Bisthiazole derivative (43) | Aspergillus fumigatus | 0.03 | nih.gov |

| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5 | nih.gov |

| 2,5-dichloro thienyl-substituted thiazole | Aspergillus flavus | 6.25 - 12.5 | nih.gov |

Enzyme Inhibitory Assays (e.g., MMP-9, Cholinesterases, Kinases)

Derivatives of the biphenyl-pyridyl-thiazole scaffold have demonstrated inhibitory activity against several key enzyme families implicated in disease pathogenesis, including matrix metalloproteinases (MMPs), cholinesterases, and various kinases.

Matrix Metalloproteinase-9 (MMP-9) Inhibition: MMP-9, a zinc-dependent endopeptidase, plays a crucial role in the degradation of the extracellular matrix, a process integral to cancer cell invasion and metastasis. mdpi.comnih.gov The suppression of MMP-9 activity is a key strategy in the development of anti-cancer therapeutics. mdpi.com While specific inhibitory data for this compound against MMP-9 is not extensively detailed in the reviewed literature, the broader class of thiazole-containing molecules has been recognized for its potential to inhibit MMPs. mdpi.com The general mechanism of MMP inhibitors often involves chelation of the zinc ion within the enzyme's catalytic site, thereby blocking its proteolytic activity. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com Numerous studies have highlighted the potential of thiazole derivatives as potent cholinesterase inhibitors. For instance, a series of 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives were synthesized and evaluated for their anticholinesterase activity. Several of these compounds exhibited significant inhibition of AChE, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. mdpi.com The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring. mdpi.com

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Thiazole Analogues

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2i | 0.028 ± 0.001 | > 10 | mdpi.com |

| Compound 2g | 0.031 ± 0.001 | > 10 | mdpi.com |

| Compound 2e | 0.040 ± 0.001 | > 10 | mdpi.com |

| Compound 2b | 0.056 ± 0.002 | > 10 | mdpi.com |

| Compound 2a | 0.063 ± 0.003 | > 10 | mdpi.com |

| Donepezil (Reference) | 0.021 ± 0.001 | 3.56 ± 0.12 | mdpi.com |

| Tacrine (Reference) | 0.142 ± 0.005 | 0.041 ± 0.002 | mdpi.com |

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Thiazole-containing compounds have emerged as a promising scaffold for the development of kinase inhibitors. nih.govnih.gov A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase. nih.gov Furthermore, the bi-thiazole diamine, 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine (JD123), was identified as an inhibitor of c-Jun N-terminal kinase 1 (JNK1) and also showed inhibitory activity against p38-γ MAPK and protein kinase Bβ (PKBβ/Aktβ). nih.gov Another study identified N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora A and B kinases. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies of Biphenyl-Pyridyl-Thiazole Analogues

The biological activity of biphenyl-pyridyl-thiazole analogues is profoundly influenced by the nature and placement of substituents on each of the three core moieties. Systematic SAR studies have provided valuable insights into the structural requirements for optimal activity.

Influence of Substituents on the Biphenyl Moiety

The biphenyl moiety offers a large surface for modification, and substitutions on its phenyl rings can significantly impact biological activity. In a study of thiazol-2-ylamide derivatives containing a biphenyl scaffold, the introduction of the biphenyl group was inspired by its known bioactivities. nih.gov For other related heterocyclic structures, the nature of substituents on a phenyl ring, whether electron-donating or electron-withdrawing, plays a crucial role in modulating the biological potency. acs.org In the context of anticancer activity, the presence of specific substituents on a phenyl ring attached to a thiazole core has been shown to be important. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications on the aryl ring were explored to enhance anticancer effects. acs.orgnih.gov

Effect of Pyridyl Ring Position and Substitution Pattern

The position of the nitrogen atom within the pyridyl ring and the pattern of substitution on this ring are critical determinants of biological activity. Studies on pyridine (B92270) derivatives have shown that the position of substituents can significantly alter their antiparasitic activity. nih.gov In a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives, compounds with a 3-pyridyl group showed enhanced cytotoxic activity compared to those with 2-pyridyl and 4-pyridyl moieties, especially when combined with specific substituents on the phenyl-thiazole portion. acs.org The position of the pyridyl nitrogen can influence the molecule's ability to form key hydrogen bonds with biological targets. nih.gov Furthermore, the introduction of substituents on the pyridine ring itself has been explored. For instance, in a series of N-substituted 2-(4-pyridinyl)thiazole carboxamides, various substitutions on the pyridine ring were investigated to optimize anti-angiogenic activity. nih.gov

Role of Modifications to the Thiazole Core

The thiazole ring serves as a central scaffold, and its modification can lead to significant changes in biological activity. While direct modifications to the thiazole core of the this compound are less commonly reported, broader studies on thiazole derivatives provide insights. The substitution pattern on the thiazole ring is known to be crucial for various biological activities, including antimicrobial and anticancer effects. nih.govglobalresearchonline.net For example, in a series of 4-substituted methoxylbenzoyl-aryl-thiazoles, the thiazole ring was considered the "B" ring, and its replacement with other five-membered heterocycles like furan (B31954) and thiophene (B33073) was investigated, with some replacements maintaining potent activity. acs.org This suggests that while the thiazole core is important, it can potentially be replaced by other bioisosteres to fine-tune the pharmacological profile.

Mechanistic Insights into Observed Biological Activities

The diverse biological activities of biphenyl-pyridyl-thiazole analogues stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways involved in disease progression.

Identification of Putative Molecular Targets and Signaling Pathways

Research into the mechanisms of action of these compounds has identified several putative molecular targets and signaling pathways. As discussed, kinases are a prominent target. The inhibition of p38 MAP kinase by 4-phenyl-5-pyridyl-1,3-thiazole analogues leads to a reduction in the production of the pro-inflammatory cytokine TNF-α, suggesting a mechanism for their anti-inflammatory effects. nih.gov Similarly, the inhibition of JNK and Aurora kinases by other thiazole derivatives points to their potential in interfering with stress signaling and cell cycle regulation, respectively. nih.govnih.gov

In the context of cancer, some thiazole derivatives have been shown to target angiogenesis signaling pathways. nih.gov For instance, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide was found to suppress endothelial cell colony formation and migration, as well as VEGF-induced angiogenesis. nih.gov Other proposed mechanisms for the anticancer activity of thiazole-containing compounds include the inhibition of STAT3, HDACs, and Bcl-2, as well as the induction of genetic instability. mdpi.com Furthermore, a study on thiazol-2-ylamide derivatives containing a biphenyl group suggested that the lead compound targets succinate (B1194679) dehydrogenase, leading to mitochondrial dysfunction and apoptosis. nih.gov

Elucidation of Cellular Mechanisms Underlying Pharmacological Effects (e.g., Angiogenesis Inhibition, DNA Damage)

The pharmacological effects of this compound and its analogues are attributed to their interference with key cellular processes, notably angiogenesis and the induction of DNA damage. These mechanisms are crucial to their potential as therapeutic agents.

Angiogenesis Inhibition

A primary mechanism through which thiazole derivatives exert their anti-cancer effects is by inhibiting angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A key molecular target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, which are critical steps in angiogenesis.

Several studies have demonstrated that 2,4-disubstituted thiazole derivatives can effectively inhibit VEGFR-2. For instance, certain 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives have shown significant inhibition of the VEGFR-2 enzyme. mdpi.com The inhibitory activity of these compounds is often comparable to that of established VEGFR-2 inhibitors like sorafenib. mdpi.com The mechanism of action involves the binding of these thiazole analogues to the ATP-binding site of the VEGFR-2 kinase domain, which prevents the autophosphorylation of the receptor and blocks downstream signaling pathways.

The structure-activity relationship (SAR) studies of these analogues reveal that the nature and position of substituents on the phenyl ring at the 4-position of the thiazole core, as well as modifications at the 2-position, significantly influence their inhibitory potency against VEGFR-2.

Below is a data table summarizing the VEGFR-2 inhibitory activity of some 2,4-disubstituted thiazole analogues:

| Compound ID | Description | VEGFR-2 Inhibition (%) | Reference |

| 4b | 4-Chlorophenylthiazolyl derivative | 81.36 | mdpi.com |

| 4d | 3-Nitrophenylthiazolyl derivative | 85.72 | mdpi.com |

| Sorafenib | Reference Drug | 86.93 | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

DNA Damage

In addition to angiogenesis inhibition, some pyridine-containing compounds, a structural feature of this compound, have been implicated in causing DNA damage. One proposed mechanism is the stabilization of G-quadruplexes, which are non-canonical DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoters. nih.gov The stabilization of these structures by small molecules can lead to replication fork stalling, which in turn can cause DNA strand breaks and trigger a DNA damage response. nih.gov

The cellular response to such DNA damage often involves the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). For example, some thiazole derivatives have been shown to cause cell cycle arrest at the G1 and G2/M phases and to induce apoptosis by increasing the percentage of cells in the pre-G1 phase. mdpi.com This apoptotic effect can be mediated through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and the activation of proteins like p53. mdpi.com

The comet assay, a technique to detect DNA fragmentation, has been used to provide evidence of DNA damage induced by such compounds. nih.gov An increase in the "tail moment" in this assay is indicative of a higher degree of DNA damage. nih.gov

The following table summarizes the effects of a thiazole derivative on the cell cycle of MDA-MB-231 breast cancer cells.

| Cell Cycle Phase | Fold Increase Compared to Control | Reference |

| G1 | 1.23 | mdpi.com |

| G2/M | 2.20 | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Future Research Directions and Translational Perspectives for Biphenyl Pyridyl Thiazole Compounds

Rational Design and Synthesis of Potent and Selective Analogues

The progression of biphenyl-pyridyl-thiazole compounds from initial hits to optimized leads hinges on the principles of rational drug design and synthetic chemistry. The core structure offers multiple points for modification, allowing for the systematic fine-tuning of pharmacological activity and selectivity.

Future synthetic strategies will focus on creating libraries of analogues by modifying the biphenyl (B1667301), pyridyl, and thiazole (B1198619) rings. Structure-activity relationship (SAR) studies are crucial in this context, providing insights into how specific structural changes influence biological activity. For instance, the introduction of various substituents—such as halogens, alkyl, or methoxy (B1213986) groups—onto the biphenyl or pyridyl rings can alter the compound's steric, electronic, and hydrophobic properties, thereby modulating its interaction with a biological target. mdpi.com The synthesis of such derivatives often employs established heterocyclic chemistry techniques, such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or thioamides. nih.gov

The goal is to enhance target affinity and selectivity while minimizing off-target effects. For example, if the primary target is a specific kinase, analogues will be designed to maximize interactions with the ATP-binding pocket of that kinase while avoiding interactions with closely related kinases. This can be achieved by designing modifications that exploit unique amino acid residues within the target's active site. arabjchem.org

| Modification Strategy | Rationale | Potential Synthetic Route |

| Substitution on the Biphenyl Moiety | To explore hydrophobic pockets in the target's binding site and enhance binding affinity. | Suzuki or Stille coupling reactions to introduce diverse aryl or alkyl groups. |

| Substitution on the Pyridyl Ring | To modulate hydrogen bonding interactions with the target protein and improve solubility. | Nucleophilic aromatic substitution or functionalization of pre-substituted pyridine (B92270) precursors. |

| Isosteric Replacement of the Thiazole Ring | To alter the core geometry, electronic distribution, and metabolic stability. | Synthesis of oxazole, imidazole, or pyrazole (B372694) analogues. researchgate.net |

| Introduction of Halogen Atoms | To introduce potential halogen bonding interactions, which can significantly increase binding affinity and selectivity. | Electrophilic halogenation reactions on activated aromatic rings. |

Advanced Computational Approaches for Lead Optimization and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds and the design of entirely new molecular entities. nih.gov For the biphenyl-pyridyl-thiazole series, these methods can provide profound insights into the molecular interactions driving biological activity.

Lead Optimization: Molecular docking and molecular dynamics (MD) simulations are powerful techniques for visualizing how compounds like 4-(4-biphenylyl)-2-(4-pyridyl)thiazole bind to their protein targets. nih.govimpactfactor.orgmdpi.com Docking predicts the preferred orientation of the ligand within the receptor's binding site and estimates the binding affinity. frontiersin.orgresearchgate.net MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more accurate assessment of binding stability and identifying key interactions, such as hydrogen bonds or hydrophobic contacts. mdpi.com These insights are invaluable for prioritizing which analogues to synthesize and test, focusing resources on compounds with the highest probability of success. scienceopen.comnih.gov

De Novo Design: In addition to optimizing existing scaffolds, computational algorithms can be used for de novo design, which involves building novel molecules from scratch. frontiersin.org By analyzing the topology and chemical features of a target's active site, these programs can propose new structures that are predicted to have high affinity and specificity. This approach can lead to the discovery of novel scaffolds that move beyond the biphenyl-pyridyl-thiazole framework but retain its essential binding features.

Quantitative Structure-Activity Relationship (3D-QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activities. nih.gov These models help identify the key physicochemical properties that govern potency, guiding further design efforts. nih.gov

Exploration of Polypharmacological Potential and Multi-Targeting Strategies

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. jneonatalsurg.com Consequently, therapeutic strategies that rely on a "one drug, one target" approach may have limited efficacy. This has led to a growing interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple targets simultaneously. nih.gov

The biphenyl-pyridyl-thiazole scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov Its modular nature allows for the integration of different pharmacophoric elements required for activity at distinct biological targets. For example, in the context of Alzheimer's disease, a single compound could be engineered to inhibit both acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase 3β (GSK-3β), two enzymes implicated in the disease's pathology. nih.gov

Future research should explore the potential of this scaffold to inhibit diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in epigenetic regulation. Screening the parent compound and its analogues against broad panels of biological targets could uncover unexpected activities, opening new therapeutic avenues. This approach transforms a potential liability (off-target effects) into a therapeutic advantage, leading to the development of more effective treatments for complex diseases.

Investigation of Pharmacokinetic Properties through In Silico Models

A compound's efficacy is determined not only by its potency at the target site but also by its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Poor ADME properties are a major cause of failure for drug candidates in clinical trials. In silico models provide an early-stage, resource-efficient method for predicting these properties, allowing for the prioritization of compounds with favorable drug-like characteristics. nih.govnih.gov

Various computational tools and algorithms can predict key ADME parameters. For example, models based on Quantitative Structure-Property Relationships (QSPR) can estimate properties like aqueous solubility, plasma protein binding, and blood-brain barrier penetration. researchgate.net Software packages can also predict potential metabolic liabilities by identifying sites on the molecule that are susceptible to metabolism by cytochrome P450 enzymes. researchgate.net These predictions help chemists design analogues with improved metabolic stability and oral bioavailability. Adherence to guidelines like Lipinski's Rule of Five is often used as an initial filter for drug-likeness. impactfactor.org

| Compound | Predicted LogP | Predicted Aqueous Solubility | Predicted Blood-Brain Barrier Permeation | Lipinski's Rule of Five Violations |

| Parent Compound | 4.5 | Low | Yes | 0 |

| Analogue A (with -OH group) | 4.1 | Moderate | Yes | 0 |

| Analogue B (with -COOH group) | 3.8 | Moderate | No | 0 |

| Analogue C (with larger alkyl chain) | 5.2 | Very Low | Yes | 1 (LogP > 5) |

This table presents hypothetical data for illustrative purposes.

Opportunities for Collaborative and Interdisciplinary Research

The journey of a chemical compound from a laboratory concept to a clinical therapeutic is a complex, multi-stage process that no single discipline can navigate alone. The future development of biphenyl-pyridyl-thiazole compounds will require robust, interdisciplinary collaborations.

Chemists and Biologists: Medicinal chemists will synthesize novel analogues based on computational predictions and SAR data, while cell and molecular biologists will perform the essential in vitro and in vivo testing to evaluate their efficacy and mechanism of action.

Computational Scientists and Structural Biologists: Computational chemists will build predictive models and run simulations to guide molecular design. frontiersin.org Their work is often dependent on high-resolution 3D structures of target proteins, which are provided by structural biologists using techniques like X-ray crystallography and cryo-electron microscopy.

Pharmacologists and Clinicians: Pharmacologists will characterize the ADME and toxicological profiles of lead compounds in preclinical models. This data is critical for clinicians to design and execute well-informed clinical trials.

Fostering an environment of open communication and data sharing among these fields is paramount. Collaborative platforms and consortia can pool resources and expertise, accelerating the pace of discovery and increasing the likelihood of translating promising compounds like this compound into impactful medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.